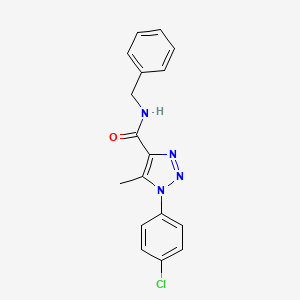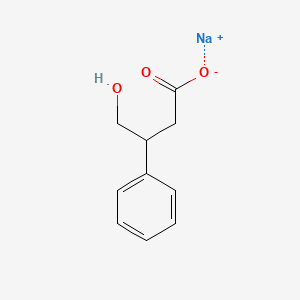
N-benzyl-1-(4-chlorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-benzyl-1-(4-chlorophenyl)-5-methyl-1,2,3-triazole-4-carboxamide is a synthetic organic compound that belongs to the class of triazole derivatives. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. This particular compound is characterized by the presence of a benzyl group, a chlorophenyl group, and a triazole ring, making it a molecule of interest in various fields of scientific research.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-1-(4-chlorophenyl)-5-methyl-1,2,3-triazole-4-carboxamide typically involves a multi-step process. One common method includes the reaction of benzylamine with 4-chlorobenzaldehyde to form an imine intermediate. This intermediate then undergoes a cyclization reaction with methyl azide to form the triazole ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times .
化学反应分析
Types of Reactions
N-benzyl-1-(4-chlorophenyl)-5-methyl-1,2,3-triazole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted triazole derivatives.
科学研究应用
N-benzyl-1-(4-chlorophenyl)-5-methyl-1,2,3-triazole-4-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its potential use in drug development, particularly in the treatment of cancer and infectious diseases.
Industry: Utilized in the development of new materials with specific properties.
作用机制
The mechanism of action of N-benzyl-1-(4-chlorophenyl)-5-methyl-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets. The triazole ring is known to interact with enzymes and proteins, potentially inhibiting their activity. This inhibition can lead to the disruption of essential biological pathways, making the compound effective against certain pathogens or cancer cells .
相似化合物的比较
Similar Compounds
- N-benzyl-1-(4-chlorophenyl)-N-isopropylmethanesulfonamide
- N-benzyl-1-(4-chlorophenyl)methanimine
- Pyrazolo[3,4-d]pyrimidine derivatives
Uniqueness
N-benzyl-1-(4-chlorophenyl)-5-methyl-1,2,3-triazole-4-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it a valuable molecule for targeted research .
属性
分子式 |
C17H15ClN4O |
|---|---|
分子量 |
326.8 g/mol |
IUPAC 名称 |
N-benzyl-1-(4-chlorophenyl)-5-methyltriazole-4-carboxamide |
InChI |
InChI=1S/C17H15ClN4O/c1-12-16(17(23)19-11-13-5-3-2-4-6-13)20-21-22(12)15-9-7-14(18)8-10-15/h2-10H,11H2,1H3,(H,19,23) |
InChI 键 |
QIJSOYOIOHILOF-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(N=NN1C2=CC=C(C=C2)Cl)C(=O)NCC3=CC=CC=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-[2-(3-aminopyrrolidin-1-yl)-2-oxoethyl]-3-(trifluoromethyl)benzamide](/img/structure/B12498088.png)
![1-(Tert-butoxycarbonyl)-2-{[2-(trifluoromethyl)phenyl]methyl}pyrrolidine-2-carboxylic acid](/img/structure/B12498094.png)
![1-[(3,5-Dimethoxyphenyl)methyl]-4-(4-methylcyclohexyl)piperazine](/img/structure/B12498101.png)
![Methyl 2-cyclopentyl-3-oxo-3-{[3-(trifluoromethyl)phenyl]amino}propanoate](/img/structure/B12498108.png)
![N-[(2,4-dichlorophenyl)methyl]-2-[N-(4-methoxyphenyl)-4-fluorobenzenesulfonamido]acetamide](/img/structure/B12498120.png)
![4-hydroxy-5-(3-methoxyphenyl)-2-(morpholin-4-yl)-5,8-dihydropyrido[2,3-d]pyrimidin-7(6H)-one](/img/structure/B12498122.png)
![N-benzyl-N-[(3,4-dimethoxyphenyl)sulfonyl]glycine](/img/structure/B12498138.png)
![2-({5-[(benzylsulfanyl)methyl]-4-ethyl-4H-1,2,4-triazol-3-yl}sulfanyl)-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B12498161.png)
![Ethyl 4-(4-acetylpiperazin-1-yl)-3-{[(4-bromophenyl)carbonyl]amino}benzoate](/img/structure/B12498168.png)
![N-{[(4-Methylphenyl)carbamoyl]amino}-2-[3-(naphthalen-2-YL)-5-(trifluoromethyl)pyrazol-1-YL]-1,3-thiazole-4-carboxamide](/img/structure/B12498174.png)

![4-{2-[(2-Hydroxyphenyl)methylidene]hydrazin-1-yl}benzoic acid](/img/structure/B12498181.png)

![1-{2-[(3-Chloro-2-methylphenyl)amino]-2-oxoethyl}-6-oxo-1,6-dihydropyridine-3-carboxylic acid](/img/structure/B12498189.png)
